Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate
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Overview
Description
“Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate” is a chemical compound with the molecular formula C8H14O4 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate” consists of a tetrahydropyran ring attached to a methyl acetate group via an ether linkage . The molecular weight of this compound is 174.2 .Scientific Research Applications
Synthesis Applications
Synthesis of Methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate :Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate plays a crucial role in the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate. The process involves the esterification of 2-(hydroxy-phenyl)-acetic acid, followed by reactions with 3,4-dihydro-2H-pyran, tert-butyl nitrate ester, and iodomethane. The method boasts advantages such as easy operation, mild reaction conditions, and a high yield, with a total yield of 63.4% and a purity of 97.9%. The product's structure was confirmed through IR and 1H NMR spectroscopy (Zhang Guo-fu, 2012).
Chemical Reaction Applications
Formation of Tetrahydropyranyl Derivative of Propargyl Alcohol :The compound is involved in the formation of a tetrahydropyranyl derivative of propargyl alcohol, which is an intermediate in the production of methyl 4-hydroxy-2-butynoate. This process encompasses various chemical reactions such as acetal formation, acylation, Grignard reactions, and more, showcasing its versatility in organic syntheses (R. Earl & L. Townsend, 2003).
Prins-Type Cyclization of Oxonium Ions
Modification of Prins Cyclization :A novel application in cyclization reactions is seen where methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate derivatives are employed in Prins-type cyclization of oxonium ions. This method results in the formation of diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives with varying substitution patterns and molecular complexities (G. Fráter, U. Müller, & P. Kraft, 2004).
Biocatalytic Applications
Chemoselective Biocatalytic Synthesis :The compound is crucial in a chemoselective biocatalytic process for synthesizing (4R,6S)-4-(tert-butyldimethylsilyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one from its acetate precursor. This environmentally-friendly method involves the pancreatin powder-catalyzed cleavage of the acetyl group and is suitable for industrial applications due to its convenience and economical nature (Vincent Troiani, J. Cluzeau, & Zdenko Časar, 2011).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(oxan-2-yloxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-10-7(9)6-12-8-4-2-3-5-11-8/h8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLKUYMAKPMCBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1CCCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449576 |
Source
|
Record name | Methyl tetrahydropyranyloxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate | |
CAS RN |
135643-82-2 |
Source
|
Record name | Methyl tetrahydropyranyloxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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